molecular formula C22H20O3 B1267387 1-(2,4-Bis(benzyloxy)phenyl)ethanone CAS No. 22877-01-6

1-(2,4-Bis(benzyloxy)phenyl)ethanone

Cat. No. B1267387
CAS RN: 22877-01-6
M. Wt: 332.4 g/mol
InChI Key: FYUABHFDUHJWOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(2,4-Bis(benzyloxy)phenyl)ethanone involves various strategies including the cycloaddition reactions and the use of efficient catalysts for synthesizing bisphenyl ethanones. For instance, bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones can be synthesized using phenylglyoxals with indole or 1,H-benzotriazole in the presence of B(HSO4)3 in solvent-free thermal and aqueous media conditions, demonstrating the versatility and efficiency of synthetic approaches for related compounds (Mosslemin & Movahhed, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2,4-Bis(benzyloxy)phenyl)ethanone, such as 1,2-bis(pentaphenylphenyl)benzene, has been determined through X-ray crystallography, revealing that these molecules adopt specific conformations in the crystal that are crucial for their chemical behavior and properties. These structural analyses provide insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical reactivity and interactions of these compounds (Nguyen et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1-(2,4-Bis(benzyloxy)phenyl)ethanone and its derivatives are diverse and include nucleophilic ring-opening reactions, cycloadditions, and rearrangements. These reactions are pivotal for creating a variety of heterocyclic scaffolds and demonstrate the compound's versatility as a precursor for synthesizing novel organic molecules. The reactivity and the conditions under which these reactions occur are crucial for designing synthetic routes to target molecules (Amareshwar, Mishra, & Ila, 2011).

Scientific Research Applications

  • Pharmaceutical Reference Standards

    • Field : Pharmaceutical Industry
    • Application : “1-(2,4-Bis(benzyloxy)phenyl)ethanone” is used as a reference standard in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical test being conducted .
    • Results : The outcomes obtained would also depend on the specific pharmaceutical test. The use of reference standards helps ensure the reliability of these tests .
  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : “1-(2,4-Bis(benzyloxy)phenyl)ethanone” has been used in the synthesis of complex crystal structures .
    • Method : In one study, an ethanol solution of ({4-amino}phenyl)ethanone O-benzyloxyimine was mixed with 2-hydroxy-1-naphthaldehyde and stirred at 334 K for 18 hours . The resulting precipitate was filtered and washed with ethanol and ethanol/n-hexane .
    • Results : The crystal structure of the resulting compound was analyzed, providing valuable data on its atomic coordinates and displacement parameters .

properties

IUPAC Name

1-[2,4-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUABHFDUHJWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312866
Record name 1-(2,4-bis(benzyloxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(benzyloxy)phenyl)ethanone

CAS RN

22877-01-6
Record name 22877-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-bis(benzyloxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (2.5 eq) was added to a solution of 2′,4′-dihydroxyacetophenone (1 eq) in acetonitrile (400 mL), and the suspension stirred at room temperature. Benzyl bromide (2.5 eq) was added drop wise over 10 minutes and the mixture heated at reflux for 18 hours. The mixture was cooled and evaporated in vacuo to give slurry. The slurry was partitioned between water and ethyl acetate, and the layers were separated. The aqueous layer was further extracted with dichloromethane and the organic extracts were combined, dried (MgSO4) and evaporated in vacuo. The product was triturated with hexane, filtered and washed with cold hexane and dried in vacuo at 45° C. to give 1-(2,4-Bis-benzyloxy-phenyl)-ethanone as a white powder.
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Synthesis routes and methods II

Procedure details

Benzyl bromide (35.6 mL, 0.3 mol) was added to a suspension of 2,4-dihydroxyacetophenone (15 g, 0.1 mol) and potassium carbonate (41.4 g, 0.3 mol) in acetonitrile (150 mL) and the mixture stirred overnight. After concentration to dryness, the residues were resuspended in dichloromethane (100 mL) and washed with water (100 mL). The organic phase was dried over magnesium sulphate and concentrated. Trituration with hexanes, filtration and drying in vacuo gave 1-(2,4-Bis-benzyloxyphenyl)-ethanone as a white powder (26 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PA Brough, W Aherne, X Barril… - Journal of medicinal …, 2008 - ACS Publications
Inhibitors of the Hsp90 molecular chaperone are showing considerable promise as potential chemotherapeutic agents for cancer. Here, we describe the structure-based design, …
Number of citations: 490 pubs.acs.org
D Chen, A Shen, J Li, F Shi, W Chen, J Ren… - European journal of …, 2014 - Elsevier
HSP90 is ubiquitously overexpressed in a broad spectrum of human cancers and has been recognized as an attractive target for cancer treatment. Here, we described the fragment …
Number of citations: 42 www.sciencedirect.com
YM Liu, HJ Tu, CH Wu, MJ Lai, SC Yu, MW Chao… - European Journal of …, 2021 - Elsevier
A series of ring-opened dihydroxybenzamides have been designed and synthesized as heat shock protein 90 inhibitors. One of derivatives, compound 6b ((N-ethyl-2,4-dihydroxy-5-…
Number of citations: 7 www.sciencedirect.com
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com
RS Givens, K Stensrud, PG Conrad… - Canadian journal of …, 2011 - cdnsciencepub.com
A broadly based investigation of the effects of a diverse array of substituents on the photochemical rearrangement of p-hydroxyphenacyl esters has demonstrated that common …
Number of citations: 52 cdnsciencepub.com
S Mangiola - Pubblicazioni dello IUSS, 2014 - annali.unife.it
Hsp90 is a protein of 90 kD that belongs to the family of the Heat Shock Proteins that are over expressed by the cells in response of a range of cellular stresses. Among the other …
Number of citations: 6 annali.unife.it

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